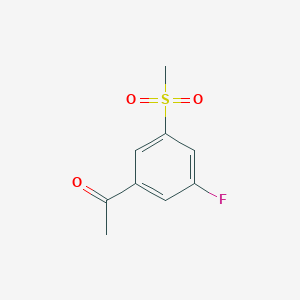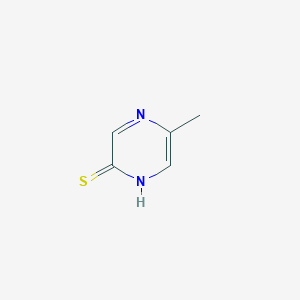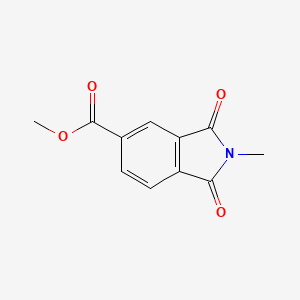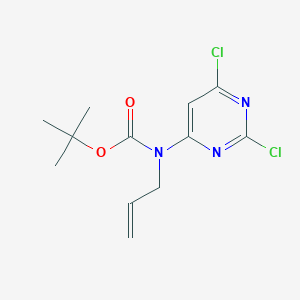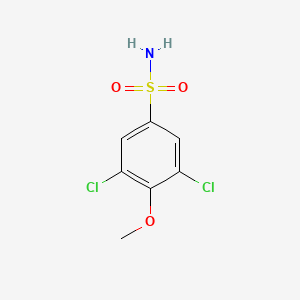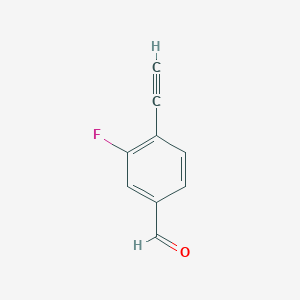
4-Ethynyl-3-fluorobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethynyl-3-fluorobenzaldehyde is an organic compound with the molecular formula C9H5FO It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethynyl group at the 4-position and a fluorine atom at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-3-fluorobenzaldehyde typically involves the halogen-exchange reaction of 4-chlorobenzaldehyde with a fluorinating agent to produce 4-fluorobenzaldehyde . The ethynyl group can then be introduced through a Sonogashira coupling reaction, which involves the reaction of 4-fluorobenzaldehyde with an ethynylating agent in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same halogen-exchange and Sonogashira coupling reactions, with optimizations for yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent production quality .
化学反应分析
Types of Reactions
4-Ethynyl-3-fluorobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Ethynyl-3-fluorobenzoic acid.
Reduction: 4-Ethynyl-3-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Ethynyl-3-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Ethynyl-3-fluorobenzaldehyde involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the fluorine atom can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
4-Fluorobenzaldehyde: Lacks the ethynyl group, making it less reactive in certain types of chemical reactions.
3-Fluorobenzaldehyde: Similar structure but lacks the ethynyl group at the 4-position.
4-Ethynylbenzaldehyde: Lacks the fluorine atom, which affects its reactivity and interaction with biological targets.
Uniqueness
4-Ethynyl-3-fluorobenzaldehyde is unique due to the presence of both the ethynyl and fluorine substituents, which confer distinct chemical and biological properties.
属性
分子式 |
C9H5FO |
|---|---|
分子量 |
148.13 g/mol |
IUPAC 名称 |
4-ethynyl-3-fluorobenzaldehyde |
InChI |
InChI=1S/C9H5FO/c1-2-8-4-3-7(6-11)5-9(8)10/h1,3-6H |
InChI 键 |
VLYLOYGFKKXKNO-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=C(C=C(C=C1)C=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[3-(4-Methoxy-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12847674.png)
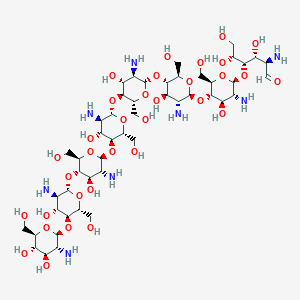
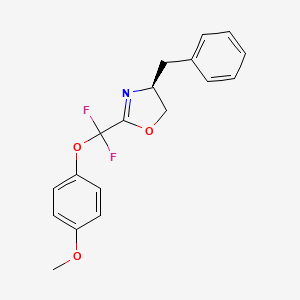
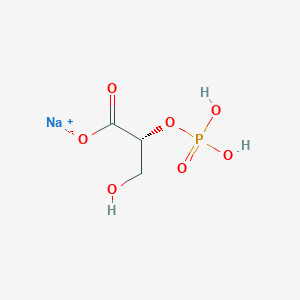
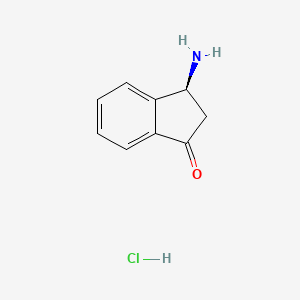

![Methyl (2S)-2-[(5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl)amino]-3-hydroxy-propanoate](/img/structure/B12847722.png)
